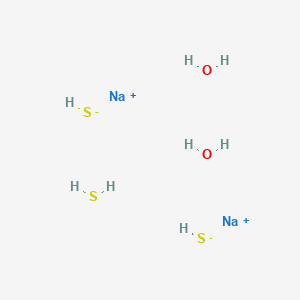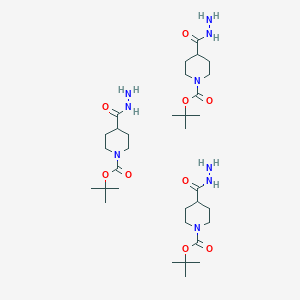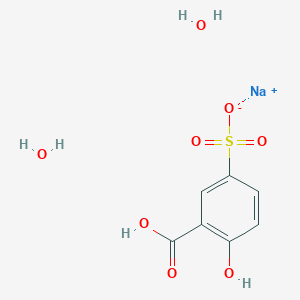
Sodium sulfide (Na(SH)), hydrate (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a colorless, hygroscopic solid that is highly soluble in water. Sodium sulfide is commonly used in various industrial processes, including leather tanning, pulp and paper production, and chemical synthesis.
Synthetic Routes and Reaction Conditions:
Direct Reaction: Sodium sulfide can be synthesized by reacting sodium hydroxide (NaOH) with hydrogen sulfide (H₂S). The reaction is typically carried out in an aqueous solution at elevated temperatures.
Industrial Production Methods: Commercial production of sodium sulfide often involves the reaction of sodium carbonate (Na₂CO₃) with elemental sulfur at high temperatures. The resulting sodium sulfide is then purified and crystallized to obtain the desired hydrate form.
Types of Reactions:
Oxidation: Sodium sulfide can be oxidized to sodium sulfate (Na₂SO₄) by reacting with oxygen (O₂) in the presence of a suitable oxidizing agent.
Reduction: Sodium sulfide can act as a reducing agent, reducing metal ions to their elemental form.
Substitution: Sodium sulfide can undergo substitution reactions with various organic and inorganic compounds.
Common Reagents and Conditions:
Oxidation: Oxygen (O₂), oxidizing agents such as hydrogen peroxide (H₂O₂).
Reduction: Metal salts, acidic conditions.
Substitution: Organic halides, acidic or basic conditions.
Major Products Formed:
Sodium sulfate (Na₂SO₄) from oxidation.
Elemental metals from reduction reactions.
Substituted organic and inorganic compounds from substitution reactions.
Aplicaciones Científicas De Investigación
Sodium sulfide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of thiols and thioethers.
Biology: Employed in the study of sulfur metabolism and detoxification processes in microorganisms and plants.
Medicine: Utilized in the development of pharmaceuticals and as a potential therapeutic agent for certain medical conditions.
Industry: Applied in the production of dyes, pigments, and other chemicals.
Mecanismo De Acción
The mechanism by which sodium sulfide exerts its effects depends on the specific application. For example, in organic synthesis, sulfide ions can act as nucleophiles, attacking electrophilic centers in organic molecules. In biological systems, sulfide ions can modulate enzyme activity and cellular signaling pathways.
Comparación Con Compuestos Similares
Potassium sulfide (K₂S)
Calcium sulfide (CaS)
Magnesium sulfide (MgS)
Zinc sulfide (ZnS)
Propiedades
IUPAC Name |
disodium;sulfane;sulfanide;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.2H2O.3H2S/h;;5*1H2/q2*+1;;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUORUMSYIAHPHI-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Na+].[Na+].S.[SH-].[SH-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8Na2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(benzyloxy)carbonyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate](/img/structure/B8066605.png)


![(S)-tert-Butyl 5-methyl-4-((R)-1-methyl-2-oxo-1,2,3,5-tetrahydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-9-yl)-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8066616.png)
![2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride](/img/structure/B8066626.png)





![tert-Butyl 6-(trifluoromethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8066687.png)
![tert-Butyl 2-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B8066691.png)
